
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid
描述
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid, also known as 2S,4S-Tetraazol-5-yl-2-pyrrolidinecarboxylic acid (TPA), is an organic compound with a molecular formula of C7H10N4O2. It is a symmetrical tetraazole derivative of pyrrolidinecarboxylic acid, and is a white, odorless, crystalline solid. TPA has been studied for its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmaceuticals.
作用机制
TPA is known to act as an electron-withdrawing group, which increases the acidity of the molecule and its ability to react with other molecules. In addition, TPA has been found to increase the rate of reaction of other molecules, as well as the selectivity of the reaction. This is due to its ability to stabilize the transition state of the reaction, thus allowing for more efficient and selective reactions.
Biochemical and Physiological Effects
TPA has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain types of tumors. In addition, TPA has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of certain diseases. Finally, TPA has been found to be an effective inhibitor of monoamine oxidase, which may be beneficial for the treatment of various neurodegenerative diseases.
实验室实验的优点和局限性
The use of TPA in laboratory experiments has several advantages. It is relatively inexpensive and readily available, making it a cost-effective choice for many experiments. In addition, TPA has a wide range of applications, making it a versatile compound for various types of research. Finally, TPA is easy to handle and store, making it a convenient choice for laboratory experiments.
However, there are also some limitations to the use of TPA in laboratory experiments. It is not very soluble in water, making it more difficult to use in aqueous solutions. In addition, TPA can be toxic in high concentrations, so it is important to use caution when handling and storing the compound.
未来方向
The potential applications of TPA are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of TPA, such as its use in the treatment of cancer and neurodegenerative diseases. In addition, further research could be conducted to explore the potential applications of TPA in organic synthesis and biochemistry. Finally, further research could be conducted to explore the potential applications of TPA in pharmaceuticals, such as its use as a substrate for the synthesis of various biologically active compounds.
科学研究应用
TPA has been studied extensively in the field of organic synthesis. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrrolidines, tetrahydroisoquinolines, and dihydropyridines. In addition, TPA has been used to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry.
TPA has also been studied for its potential applications in biochemistry and pharmaceuticals. It has been used as a substrate for the synthesis of various biologically active compounds, such as monoamine oxidase inhibitors, anticonvulsants, and anti-inflammatory agents. In addition, TPA has been used to synthesize peptidomimetics, which are compounds that mimic the structure and function of natural peptides.
属性
IUPAC Name |
(2S,4S)-4-(2H-tetrazol-5-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c12-6(13)4-1-3(2-7-4)5-8-10-11-9-5/h3-4,7H,1-2H2,(H,12,13)(H,8,9,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDJXXZFCRIMY-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



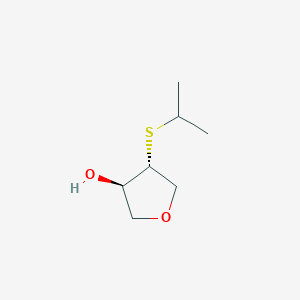
![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1531537.png)
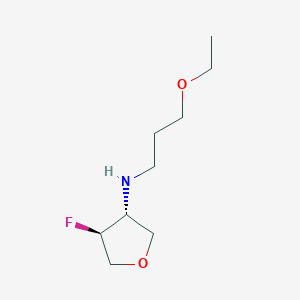
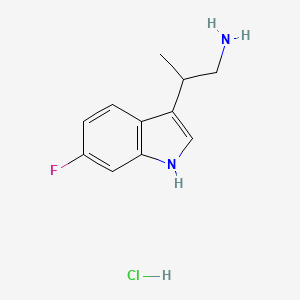
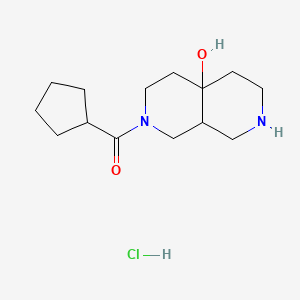
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)
![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
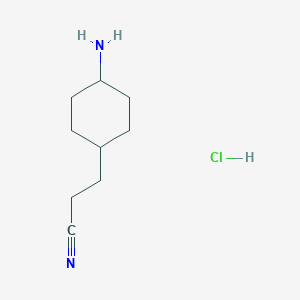
![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)